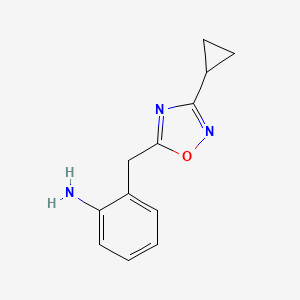![molecular formula C12H14BrNO3 B1531352 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1407457-23-1](/img/structure/B1531352.png)
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
BMAC is a synthetic amino acid derivative1. It belongs to the category of azetidine-3-carboxylic acid and is highly valued in scientific research due to its unique chemical properties1.
Synthesis Analysis
The synthesis of BMAC is not explicitly mentioned in the search results. However, related compounds such as 5-bromo-2-methoxyphenol are synthesized through a series of reactions2. For a more detailed synthesis process, further research or consultation with a chemical expert is recommended.Molecular Structure Analysis
The molecular structure of BMAC is not directly provided in the search results. However, it’s known that BMAC is a derivative of azetidine-3-carboxylic acid1. For a detailed molecular structure, a specialized tool or software for chemical structure drawing or a consultation with a chemist would be needed.Chemical Reactions Analysis
The specific chemical reactions involving BMAC are not detailed in the search results. However, related compounds undergo various reactions3. For a detailed understanding of the chemical reactions involving BMAC, further research or consultation with a chemist is recommended.Physical And Chemical Properties Analysis
The physical and chemical properties of BMAC are not explicitly mentioned in the search results. However, related compounds like 5-Bromo-2-thiophenecarboxaldehyde have properties such as a refractive index of n20/D 1.637 (lit.), boiling point of 105-107 °C/11 mmHg (lit.), and density of 1.607 g/mL at 25 °C (lit.)4.Scientific Research Applications
Prodrug Design
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid is explored in the context of prodrug design. Prodrugs are modified versions of active drugs that undergo transformation in the body to release the active substance. This approach is employed to improve the bioavailability, solubility, or stability of drugs. For instance, 5'-O-ester prodrugs of AZT, a medication for HIV, are designed to enhance their effectiveness and overcome limitations like low activity and rapid development of resistance. These prodrugs, which include azetidine derivatives, aim to improve anti-HIV activity, enhance blood-brain barrier penetration, and modify pharmacokinetic properties (Parang, Wiebe, & Knaus, 2000).
Antiviral Activity
Research on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which includes azetidine derivatives, has shown significant antiretroviral activity, particularly against HIV. These compounds inhibit retrovirus replication in cell culture, demonstrating their potential as effective treatments for viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Neurological Applications
In the context of neuroscience, azetidine derivatives like trans-azetidine-2,4-dicarboxylic acid have been studied for their role in enhancing long-term potentiation in the brain, which is crucial for memory and learning. These substances act as agonists for metabotropic glutamate receptors, suggesting their potential use in treating neurological disorders or in understanding brain function (Manahan‐Vaughan & Reymann, 1996).
Agricultural and Environmental Research
Azetidine derivatives have been studied in the context of plant physiology. For example, azetidine 2-carboxylic acid, a structural analog of proline, has been used to investigate the relationship between protein synthesis and ion transport in plants. Such studies provide insights into how plants regulate ion transport and respond to environmental stressors (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Medicinal Chemistry
In medicinal chemistry, azetidine derivatives are synthesized for potential use as building blocks. For instance, the synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, demonstrates the ongoing research in creating new molecules that could be used in drug development (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).
Immunomodulatory Effects
Research on sphingosine-1-phosphate (S1P) receptor agonists, including azetidine derivatives like 1-[(6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid, has shown promise in treating autoimmune diseases. These substances exhibit selectivity for specific S1P receptors, which is crucial for managing diseases like multiple sclerosis (Kurata et al., 2017).
Safety And Hazards
The safety and hazards associated with BMAC are not detailed in the search results. However, related compounds like 5-Bromo-2-thiophenecarboxaldehyde are classified as Combustible Solids and require personal protective equipment like dust mask type N95 (US), Eyeshields, Gloves4.
Future Directions
The future directions for the research and application of BMAC are not explicitly mentioned in the search results. However, new azetidine and oxetane amino acid derivatives are being synthesized and studied for their potential applications5.
Please note that this analysis is based on the available search results and may not cover all aspects of BMAC. For a more comprehensive understanding, further research or consultation with a chemist or chemical expert is recommended.
properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-17-11-3-2-10(13)4-8(11)5-14-6-9(7-14)12(15)16/h2-4,9H,5-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFZATRFAZBYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B1531269.png)
![1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531271.png)
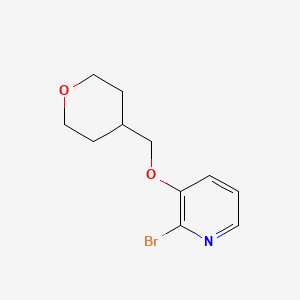
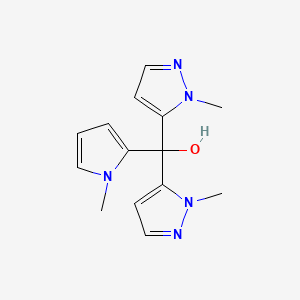
![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)
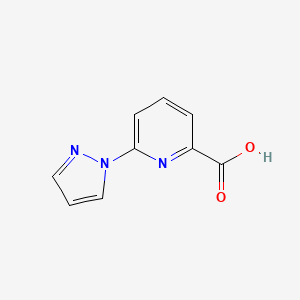
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)
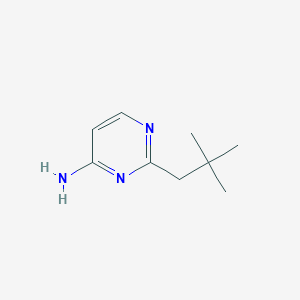
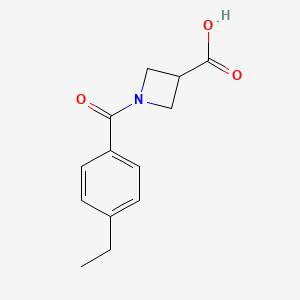


![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B1531286.png)

